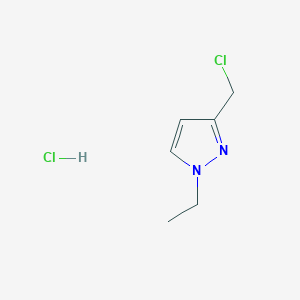

3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Description

3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (CAS: 1313410-14-8) is a pyrazole derivative characterized by an ethyl group at the 1-position and a chloromethyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₆H₁₀Cl₂N₂, with a molecular weight of 181.06 g/mol and a purity of ≥95% . The chloromethyl group serves as a reactive site for further functionalization, making the compound valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

3-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-6(5-7)8-9;/h3-4H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRXOKMLCURUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-pyrazole. The process can be carried out using thionyl chloride as a chlorinating agent. The reaction is usually performed in an inert solvent such as dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiocyanates, and amines.

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride serves as a pivotal building block in the development of pharmaceuticals. Its applications include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory processes, showing promise as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its suitability for antibiotic development.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex heterocyclic structures. The chloromethyl group allows for:

- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of new pyrazole derivatives with potentially enhanced biological activities.

Table: Common Reactions Involving 3-(Chloromethyl)-1-ethyl-1H-pyrazole Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Amines, thiols, alcohols |

| Oxidation | Conversion to carboxylic acids or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Conversion of Cl to CH₃ | Lithium aluminum hydride, sodium borohydride |

Biological Studies

Research has focused on the interaction of this compound with biological targets:

- Mechanism of Action : Studies indicate that the chloromethyl group may form covalent bonds with nucleophilic sites on enzymes or receptors, leading to altered biological activity and inhibition of specific pathways.

Industrial Applications

Beyond its laboratory uses, this compound is also explored in industrial settings such as:

- Agrochemicals Production : Its reactivity makes it suitable for developing pesticides and herbicides.

Case Studies and Research Findings

Several studies have highlighted the potential of 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride:

- Anti-inflammatory Activity Study : A study demonstrated that derivatives synthesized from this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses.

- Antimicrobial Properties Investigation : Research indicated that certain derivatives showed activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.

- Synthesis Methodologies : Various synthetic routes have been documented, including reactions involving chloromethylating agents and bases like sodium hydride or triethylamine under controlled conditions to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the activity of enzymes or the expression of genes, thereby exerting its biological effects.

Comparison with Similar Compounds

3-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

- CAS : 88529-80-0

- Molecular Formula : C₅H₇ClN₂·HCl

- Molecular Weight : 167.04 g/mol

- Key Differences :

- Substitution: A methyl group replaces the ethyl group at the 1-position.

- Impact: The smaller methyl group reduces molecular weight and lipophilicity compared to the ethyl analog. This may enhance solubility in polar solvents but decrease stability in hydrophobic environments.

- Applications: Used as a building block in agrochemical research due to its compact structure .

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

3-Amino-5-ethyl-1H-pyrazole Hydrochloride

- CAS : 1238864-53-3

- Molecular Formula : C₅H₁₀ClN₃

- Molecular Weight : 147.61 g/mol

- Key Differences: Functional Group: An amino group replaces the chloromethyl group at the 3-position. Impact: The amino group increases nucleophilicity, making the compound suitable for coupling reactions (e.g., amide bond formation). Applications: Utilized in pharmaceutical intermediates for antibiotic development .

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Hydrochloride

Comparative Data Table

Research Findings and Spectral Comparisons

- NMR Data : The chloromethyl group in pyrazole derivatives typically shows proton signals near δ 4.7 ppm (e.g., 3-(chloromethyl)isothiazole: δ 4.73 ppm ). This consistency aids structural confirmation across analogs.

- Reactivity : The ethyl-substituted compound exhibits slower hydrolysis of the chloromethyl group compared to the methyl analog due to steric hindrance .

- Thermal Stability : Thienyl-substituted pyrazoles demonstrate higher thermal stability (e.g., mp 166–168°C for 4-chloromethyl-2-methylthiazole HCl ), likely due to aromatic stabilization.

Biological Activity

3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (CAS Number: 1313410-14-8) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is characterized by the molecular formula and a molecular weight of 165.06 g/mol. The compound features a chloromethyl group attached to a pyrazole ring, which enhances its reactivity and potential for biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- N-alkylation of pyrazoles

- Cyclization reactions involving various reagents such as dimethylsulfamoyl chloride and sodium hydride .

These methods are crucial for producing high-purity compounds suitable for further research.

The biological activity of 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Nucleophilic substitution reactions due to the presence of the chloromethyl group, allowing it to form new bonds with biological molecules.

- Inhibition of specific enzymes or pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structural features to 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride have displayed significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related study found that certain pyrazolo[3,4-b]pyridines exhibited IC50 values against CDK2 and CDK9, highlighting their potential as therapeutic agents .

Enzyme Inhibition

The compound may also act as a multi-targeted kinase inhibitor. For example, its structural analogs have demonstrated activity against various kinases involved in cancer signaling pathways, such as:

- EGFR

- Her2

- VEGFR2

These interactions can lead to the suppression of tumor growth and induction of apoptosis in cancerous cells .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

- Study on CDK Inhibition : A study published in MDPI reported that specific pyrazolo[3,4-b]pyridine derivatives exhibited selective inhibition against CDK2 and CDK9, suggesting a promising avenue for cancer treatment .

- Antiproliferative Activity : Another investigation highlighted the antiproliferative effects of pyrazolo compounds on human tumor cell lines (HeLa, HCT116, A375), demonstrating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | Structure | Anticancer | Potential CDK inhibitor |

| Pyrazolo[3,4-b]pyridine derivatives | Structure | Anticancer | Selective inhibition against CDK2 |

| Pyrrolo[2,3-D]pyrimidine derivatives | Structure | Kinase inhibition | Multi-targeted kinase inhibitors |

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride?

The compound can be synthesized via:

- Vilsmeier-Haack reaction : A chloromethyl group is introduced to a pyrazole precursor using POCl₃ and DMF. This method is effective for generating chloro-substituted pyrazoles, as demonstrated in the synthesis of 1-aryl-5-chloro-3-methyl-1H-pyrazole derivatives .

- Nucleophilic substitution : Reacting a precursor like 1-ethyl-1H-pyrazole with a chloromethylating agent (e.g., chloromethyl chloride) in the presence of a base such as K₂CO₃ in acetonitrile under reflux conditions. This approach is analogous to methods used for synthesizing ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Q. How is the compound characterized spectroscopically to confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : To verify the ethyl group (e.g., δ ~1.2–1.5 ppm for CH₃ and δ ~4.0–4.3 ppm for CH₂ in ethyl) and chloromethyl moiety (δ ~4.5–5.0 ppm for CH₂Cl). Similar shifts are observed in pyrazole derivatives like ethyl 3-phenyl-1H-pyrazole-5-carboxylate .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peak for C₇H₁₁Cl₂N₂). For example, ESI-MS was used to validate a related compound with m/z 450.2 .

- X-ray crystallography : For unambiguous structural determination, as applied to pyrazole-carboxylate derivatives .

Q. What are the recommended storage conditions and stability considerations for this compound?

While direct data on this compound is limited, analogous hydrochlorides (e.g., 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole hydrochloride) are typically stored in amber glass bottles at 2–8°C under inert gas to prevent hydrolysis or decomposition. Stability under reflux conditions (e.g., in acetonitrile) is confirmed in synthesis protocols .

Advanced Research Questions

Q. How does regiochemistry influence substitution reactions involving the chloromethyl group?

The chloromethyl group at the 3-position of the pyrazole ring is highly reactive due to steric accessibility and electron-withdrawing effects of the adjacent nitrogen. In nucleophilic substitutions (e.g., with amines or thiols), the reaction typically proceeds via an SN2 mechanism. Regioselectivity can be modulated using bases like K₂CO₃, as shown in the synthesis of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes .

Q. What mechanistic insights exist for the formation of this compound via the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves the generation of a chloro-iminium intermediate from DMF and POCl₃, which electrophilically chlorinates the pyrazole ring. The mechanism is well-documented for synthesizing chloro-pyrazoles, with the chloromethyl group introduced at the most nucleophilic position (C-3 in this case) .

Q. Are computational methods (e.g., DFT) applicable to predict reactivity or interaction profiles?

Yes. The InChIKey (e.g., LGXVYJWATARFML-UHFFFAOYSA-N for related pyrazoles) enables molecular docking studies to predict binding affinity with biological targets. DFT calculations can model reaction pathways, such as the energy profile for chloromethyl group substitution .

Q. What biological activities have been reported for structurally similar pyrazole hydrochlorides?

Pyrazole derivatives exhibit diverse bioactivities:

- Cannabinoid receptor modulation : Analogous compounds like anandamide (an arachidonic acid derivative) show receptor-binding properties, suggesting potential neurological applications .

- Anticancer screening : Pyrazole-carboxylate derivatives have been tested for cytotoxicity, though inactivity in some cases highlights the need for structural optimization .

Data Contradictions and Resolution

- Synthesis yields : Vilsmeier-Haack (yield ~28% in related compounds ) vs. nucleophilic substitution (yield ~82% ). The discrepancy may arise from differences in precursor reactivity or purification methods.

- Biological activity : While some pyrazoles show receptor-binding potential , others are inactive in anticancer assays . This underscores the importance of substituent effects on bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.